3-{4-[(anilinocarbonyl)amino]phenyl}-N,N-dimethylpropanamide
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Overview
Description
3-{4-[(anilinocarbonyl)amino]phenyl}-N,N-dimethylpropanamide is an organic compound with a complex structure that includes an anilinocarbonyl group, a phenyl ring, and a dimethylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(anilinocarbonyl)amino]phenyl}-N,N-dimethylpropanamide typically involves the following steps:
Formation of the anilinocarbonyl intermediate: This step involves the reaction of aniline with a carbonyl compound under acidic or basic conditions to form the anilinocarbonyl group.
Coupling with the phenyl ring: The anilinocarbonyl intermediate is then coupled with a phenyl ring through a nucleophilic substitution reaction.
Introduction of the dimethylpropanamide moiety: The final step involves the reaction of the coupled intermediate with a dimethylpropanamide reagent under controlled conditions to form the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. Key factors in industrial production include the optimization of reaction conditions, such as temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(anilinocarbonyl)amino]phenyl}-N,N-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of substituted compounds with varying functional groups.
Scientific Research Applications
3-{4-[(anilinocarbonyl)amino]phenyl}-N,N-dimethylpropanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Materials Science: It is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound’s interactions with biological molecules are investigated to understand its potential as a biochemical probe or therapeutic agent.
Industrial Applications: It is used in the development of specialty chemicals and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 3-{4-[(anilinocarbonyl)amino]phenyl}-N,N-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-{4-[(anilinocarbonyl)amino]phenyl}-3-methylbutanamide: This compound shares a similar core structure but differs in the side chain, which can influence its chemical and biological properties.
N-{4-[(anilinocarbonyl)amino]phenyl}-3-methylpentanamide: Another structurally related compound with variations in the alkyl chain length.
Uniqueness
3-{4-[(anilinocarbonyl)amino]phenyl}-N,N-dimethylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
N,N-dimethyl-3-[4-(phenylcarbamoylamino)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-21(2)17(22)13-10-14-8-11-16(12-9-14)20-18(23)19-15-6-4-3-5-7-15/h3-9,11-12H,10,13H2,1-2H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIARBBQYADHQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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